1-Cyclopropyl-2-methylbenzimidazole is a heterocyclic compound belonging to the class of benzimidazoles, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzimidazole core with a cyclopropyl group and a methyl substituent, which may influence its chemical properties and biological efficacy.
1-Cyclopropyl-2-methylbenzimidazole falls under the category of benzimidazole derivatives. Benzimidazoles are classified as heterocyclic compounds containing nitrogen atoms in their ring structure, which contribute to their reactivity and biological properties.
The synthesis of 1-Cyclopropyl-2-methylbenzimidazole can be approached through several established methods:
The synthesis typically requires specific conditions such as temperature control, solvent choice, and reaction time. For example, using N,N-dimethylformamide as a solvent at elevated temperatures (around 120 °C) can facilitate the formation of the desired product in good yields .
1-Cyclopropyl-2-methylbenzimidazole has a unique structure characterized by:
The molecular formula for 1-Cyclopropyl-2-methylbenzimidazole is , with a molecular weight of approximately 176.23 g/mol. The compound's structural representation can be visualized using molecular modeling software to assess its conformation and steric interactions.
1-Cyclopropyl-2-methylbenzimidazole can participate in various chemical reactions due to its functional groups:
Reactions involving this compound typically require specific catalysts or conditions to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions have been employed successfully for modifying benzimidazole derivatives .
The mechanism of action for compounds like 1-Cyclopropyl-2-methylbenzimidazole often involves interaction with biological targets such as enzymes or receptors. For example, benzimidazoles have been shown to interact with various receptors, including transient receptor potential channels and fibroblast growth factor receptors, influencing cellular signaling pathways .
Studies indicate that modifications on the benzimidazole core significantly affect binding affinity and biological activity. Substituents at specific positions on the ring can enhance or inhibit activity against targeted pathways .
1-Cyclopropyl-2-methylbenzimidazole is generally characterized by:
The compound exhibits:
Relevant analyses such as spectroscopic techniques (NMR, IR) provide insights into its structural characteristics and confirm its identity.
1-Cyclopropyl-2-methylbenzimidazole has potential applications in:
Research continues to explore its full therapeutic potential, particularly in oncology and infectious disease treatments due to its promising bioactivity profiles observed in preliminary studies.
Benzimidazole represents a privileged scaffold in medicinal chemistry, comprising a fused benzene and imidazole ring system. This heterocyclic nucleus exhibits remarkable structural versatility and diverse pharmacological properties, serving as the foundation for numerous therapeutic agents. The incorporation of substituents at specific positions on this core structure enables fine-tuning of molecular properties and biological activities. Among these derivatives, 1-Cyclopropyl-2-methylbenzimidazole exemplifies strategic molecular design, where the cyclopropyl and methyl groups confer distinct physicochemical and pharmacological advantages. This compound's structural features have positioned it as a valuable intermediate in pharmaceutical development and a subject of ongoing research interest in drug discovery pipelines [4] .
1-Cyclopropyl-2-methylbenzimidazole features a bicyclic aromatic system with a cyclopropyl substituent at the N1 position and a methyl group at the C2 position. This arrangement creates a sterically defined and electronically unique molecular architecture that influences both physical properties and biological interactions. The compound's systematic name is 1-cyclopropyl-2-methyl-1H-benzo[d]imidazole, reflecting its benzannulated imidazole structure with specific substituents [5] [10].
Table 1: Fundamental Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂N₂ |
Molecular Weight | 172.23 g/mol |
IUPAC Name | 1-cyclopropyl-2-methyl-1H-benzo[d]imidazole |
XLogP3 | 1.7-2.3 (indicative of moderate lipophilicity) |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 2 (imidazole nitrogen atoms) |
Topological Polar Surface Area | 15.8 Ų |
Rotatable Bond Count | 1 (cyclopropyl attachment) |
The compound typically presents as a crystalline solid with limited aqueous solubility but good solubility in organic solvents including methanol, ethanol, dimethyl sulfoxide, and dichloromethane. This solubility profile facilitates its use in synthetic organic chemistry applications. Its stability under standard laboratory conditions is generally good, though it may degrade under strongly acidic or basic conditions due to potential ring opening or decomposition of the cyclopropyl moiety. The presence of the electron-rich benzimidazole core contributes to its characteristic UV absorption spectra, with λmax typically observed around 280-290 nm, while NMR spectroscopy reveals distinct proton environments, particularly the cyclopropyl methylene protons appearing between δ 0.8-1.2 ppm and the characteristic C2-methyl group at δ 2.5-2.7 ppm [5] [8].
The cyclopropyl substituent introduces significant ring strain while the methyl group at C2 provides steric bulk near the pharmacologically critical N3 position. These features collectively influence molecular conformation, electron distribution, and binding interactions with biological targets. The compound serves as a versatile synthetic intermediate for further functionalization, particularly through modification of the benzimidazole ring system or transformation of the cyclopropyl group [5] [8].
The exploration of benzimidazole derivatives in medicinal chemistry spans over six decades, marked by key milestones that established this scaffold as pharmacologically indispensable. Early developments focused on simple derivatives such as thiabendazole (introduced 1961), which demonstrated potent anthelmintic activity, validating the benzimidazole core as a privileged structure for pharmaceutical development. The 1970s witnessed the emergence of the proton pump inhibitor class with the discovery of omeprazole (1979), revolutionizing peptic ulcer therapy and establishing benzimidazoles as enzyme inhibitors [4].
The 1980s and 1990s saw expansion into antihypertensive applications with the development of angiotensin II receptor antagonists featuring benzimidazole cores, exemplified by candesartan and telmisartan. These agents demonstrated how specific substituents on the benzimidazole scaffold could modulate receptor selectivity and pharmacokinetic profiles. Concurrently, the anticancer potential of benzimidazoles was realized with bendamustine (approved 2008), which incorporates a nitrogen mustard moiety on a benzimidazole platform, showcasing the scaffold's adaptability for diverse therapeutic applications [4].
More recently, research has focused on kinase inhibitors incorporating benzimidazole structures. TAK-659, a potent dual inhibitor of SYK and FLT-3 kinases, exemplifies advanced benzimidazole derivatives with complex substitution patterns. This compound features a 2-methylbenzimidazole core with a cyclopropyl-containing substituent, demonstrating improved target affinity and metabolic stability compared to earlier analogs. Such developments highlight the ongoing innovation in benzimidazole medicinal chemistry, where strategic incorporation of substituents like the cyclopropyl group addresses limitations of simpler derivatives .
The historical progression reveals a clear trajectory: from simple unsubstituted benzimidazoles to strategically substituted analogs with improved target selectivity and drug-like properties. The introduction of the cyclopropyl moiety specifically addresses metabolic stability challenges observed with straight-chain alkyl substituents in earlier benzimidazole drugs. This evolutionary pathway underscores the importance of 1-Cyclopropyl-2-methylbenzimidazole as a contemporary embodiment of structure-optimized benzimidazole chemistry [4] .
The strategic incorporation of cyclopropyl and methyl substituents at specific positions on the benzimidazole scaffold produces profound effects on molecular properties and biological interactions. These substituents represent more than simple steric modifications; they confer distinct electronic, conformational, and metabolic characteristics that significantly enhance the compound's pharmaceutical potential.
Cyclopropyl at N1:
Methyl at C2:
Table 2: Comparative Analysis of Substituent Effects
Property | Cyclopropyl at N1 | Methyl at C2 |
---|---|---|
Steric Contribution | Defined 3D orientation; moderate bulk | Compact shielding of N3 region |
Electronic Effect | Moderate σ-donation | Weak hyperconjugative donation |
Metabolic Impact | High resistance to oxidation | Susceptible to hydroxylation |
Lipophilicity (π) | +0.98 | +0.56 |
Conformational Effect | Restricts N1 rotation | Restricts C2-N3 bond rotation |
The synergistic interplay between these substituents creates a molecular architecture with optimized properties for pharmaceutical applications. Structure-activity relationship (SAR) studies consistently demonstrate that N1-cyclopropyl substitution enhances metabolic stability by 2-4 fold compared to N1-methyl analogs in microsomal stability assays. Concurrently, the C2-methyl group in benzimidazole derivatives has been shown to increase target affinity by 5-10 fold for specific biological targets, including kinase enzymes and G-protein coupled receptors, likely through optimized hydrophobic interactions and enhanced electron density at critical binding elements .
The cyclopropyl group specifically contributes to improved pharmacokinetic profiles by reducing first-pass metabolism, while the C2-methyl group enables precise steric complementarity in target binding pockets. This combination exemplifies modern medicinal chemistry strategies that simultaneously address pharmacodynamic and pharmacokinetic optimization through rational substituent selection. The continued exploration of these substituents in benzimidazole derivatives remains a productive approach to developing novel therapeutic agents with enhanced efficacy and drug-like properties [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: